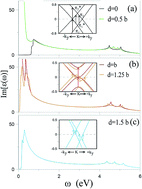Shift-enriched optical properties in bilayer graphene
RSC Advances Pub Date: 2014-11-24 DOI: 10.1039/C4RA13384F
Abstract
The relative shift between graphene layers (d) significantly changes the electronic and optical properties of bilayer graphenes (BLGs). It induces band anticrossings, low-energy saddle points, the shift of subbands, and the change of state degeneracies of middle-energy saddle points. The number, frequencies, and spacings of peaks in single-particle excitation spectra are all affected by the relative shift. Moreover d induces anisotropy in the optical excitation, except for AA- and AB-stacked BLGs. The anisotropy and the d-dependent excitation spectra could be used to identify the interlayer shift.


Recommended Literature
- [1] Hydroboration reactions using transition metal borane and borate complexes: an overview
- [2] Contents list
- [3] Two-dimensional heteronuclear 1H ↔ 27Al-correlated MAS NMR spectra of layered silicates
- [4] Complexes of 2,6-dimethylpyridine with water in condensed phases and the dynamical co-operative interactions involving hydrogen bonds†
- [5] Stabilization of η3-indenyl compounds by sterically demanding N,N-chelating ligands in the molybdenum coordination sphere†
- [6] Genetic encoding of 2-aryl-5-carboxytetrazole-based protein photo-cross-linkers†
- [7] Correction: Role of conformation in crystal formation and transition of polybutene-1
- [8] The evaluation of 5-amino- and 5-hydroxyuracil derivatives as potential quadruplex-forming agents†
- [9] DMAP mediated one-pot domino thienannulation: a versatile, regioselective and green mechanochemical route to naphtho[2,3-b]thiophenes†‡
- [10] Organocatalytic chain scission of poly(lactides): a general route to controlled molecular weight, functionality and macromolecular architecture










